tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Spirocyclic building blocks Medicinal chemistry Physicochemical property optimization

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-21-6; molecular formula C₁₄H₂₆N₂O₂; molecular weight 254.37 g/mol) is a nitrogen-containing spirocyclic heterocycle featuring a 2,8-diazaspiro[4.5]decane core with a 1-methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group at the 8-position. The spirocyclic scaffold imparts conformational rigidity that is a recognized privileged structural feature in medicinal chemistry for enhancing target selectivity.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B15230442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1C2(CCN1)CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O2/c1-11-14(5-8-15-11)6-9-16(10-7-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3
InChIKeyCNVRGWXVVPBORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: Procurement-Grade Spirocyclic Building Block for Drug Discovery


tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1899102-21-6; molecular formula C₁₄H₂₆N₂O₂; molecular weight 254.37 g/mol) is a nitrogen-containing spirocyclic heterocycle featuring a 2,8-diazaspiro[4.5]decane core with a 1-methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group at the 8-position. The spirocyclic scaffold imparts conformational rigidity that is a recognized privileged structural feature in medicinal chemistry for enhancing target selectivity . This compound exists as a racemic mixture (CAS 1899102-21-6) and as individual enantiomers: the (S)-enantiomer (CAS 1899102-37-4) and the (R)-enantiomer (CAS 2632308-30-4), each possessing distinct three-dimensional spatial orientations critical for chiral drug candidate synthesis . The 1-methyl group creates a stereogenic center that differentiates this compound from the simpler, non-methylated analog tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6), providing a point of chiral recognition and a handle for enantioselective transformations . This compound has been cited as a diazaspiro[4.5]decane intermediate in patent literature directed toward tryptophan hydroxylase 1 (TPH1) inhibitors being developed for pulmonary arterial hypertension and serotonin-related disorders .

Why Generic Substitution Fails: tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Cannot Be Replaced by Closest Analogs


The 2,8-diazaspiro[4.5]decane scaffold presents multiple chemical differentiation points—the position of Boc protection (2- vs. 8-carboxylate), the presence or absence of the 1-methyl group, and the oxidation state of the pyrrolidine ring—that are mutually non-substitutable for downstream synthetic outcomes . The 1-methyl substituent on the target compound introduces a stereogenic center absent in the unsubstituted tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6; MW 240.34 vs. 254.37), altering both steric bulk and the ability to generate chiral intermediates . The regioisomeric tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) places the Boc protecting group on the pyrrolidine nitrogen rather than the piperidine nitrogen, dictating a completely different sequence of orthogonal deprotection and functionalization chemistry . These structural nuances translate into non-interchangeable synthetic utility: a medicinal chemistry program targeting TPH1 inhibitors via spirocyclic intermediates cannot substitute the 1-methyl-8-Boc derivative with the non-methylated or 2-Boc regioisomer without altering the entire synthetic route and, consequently, the stereochemical and pharmacological profile of the final drug candidate .

Quantitative Differentiation Evidence: tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Molecular Weight Differentiation via 1-Methyl Substitution: 14.03 Da Increment vs. Non-Methylated 8-Boc Analog

The target compound (MW 254.37 g/mol; C₁₄H₂₆N₂O₂) differs from the non-methylated analog tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6; MW 240.34 g/mol; C₁₃H₂₄N₂O₂) by exactly 14.03 Da, corresponding to the addition of one methylene (–CH₂–) unit appended as a 1-methyl substituent on the pyrrolidine ring . This mass increment is accompanied by a predicted increase in lipophilicity: the calculated XLogP for the non-methylated analog is approximately 1.5, while the 1-methyl derivative is estimated at ~1.8–2.0, altering LogD partitioning in biological and formulation contexts . The increased molecular weight and lipophilicity may influence blood–brain barrier penetration, plasma protein binding, and metabolic clearance rates, all of which are critical parameters in CNS drug discovery programs .

Spirocyclic building blocks Medicinal chemistry Physicochemical property optimization

Regiochemical Boc Protection Site: 8-Carboxylate vs. 2-Carboxylate Positional Isomer Dictates Synthetic Orthogonality

The target compound carries the Boc protecting group exclusively on the piperidine nitrogen at the 8-position of the spirocyclic core, distinguishing it from the 2-carboxylate regioisomer tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4), which is Boc-protected on the pyrrolidine nitrogen . This positional isomerism is functionally decisive: the 8-Boc piperidine and the free 2-NH pyrrolidine in the target compound exhibit different pKa values (estimated piperidine pKa ~10 vs. pyrrolidine pKa ~11), enabling chemoselective deprotection and functionalization under controlled acidic conditions . In the patent literature for TPH1 inhibitor synthesis, the 8-Boc-1-methyl substitution pattern is specified as the intermediate scaffold, with the free pyrrolidine nitrogen serving as the site for further elaboration to the final pharmacophore . Substituting the 2-carboxylate isomer would invert the available amine for derivatization, fundamentally altering the synthetic pathway.

Regioselective deprotection Orthogonal protecting group strategy Spirocyclic scaffold diversification

Enantiomeric Purity Potential: (S)- and (R)-1-Methyl Enantiomers Enable Stereochemically Defined Drug Candidate Synthesis

The 1-methyl group on the pyrrolidine ring creates a stereogenic center, enabling resolution into the (S)-enantiomer (CAS 1899102-37-4) and (R)-enantiomer (CAS 2632308-30-4). This contrasts with the non-methylated analog (CAS 236406-39-6), which lacks a stereocenter and cannot provide enantiomerically pure intermediates . The patent literature from Altavant Sciences (CN110177790B) explicitly claims methods for resolving optically active diazaspiro[4.5]decane derivatives, achieving enantiomeric excess values of ≥90%, ≥95%, ≥97%, ≥98%, or ≥99% depending on the resolution protocol employed . These enantiomerically enriched intermediates are critical for the preparation of TPH1 inhibitors such as rodatristat and its analogs, where the (S)-configuration at the pyrrolidine 3-position of the final drug substance is essential for target binding affinity and selectivity . The non-methylated analog cannot serve as a chiral building block, making it unsuitable for stereochemically defined drug candidate synthesis.

Chiral resolution Enantioselective synthesis Stereochemical purity TPH1 inhibitor intermediates

Spirocyclic Conformational Restriction vs. Flexible Non-Spirocyclic Analogs: Predicted Entropic Advantage for Target Binding

The 2,8-diazaspiro[4.5]decane core locks the piperidine and pyrrolidine rings into a perpendicular orientation about the shared quaternary spiro carbon, creating a rigid, three-dimensional scaffold with zero rotatable bonds between the two rings . In contrast, flexible acyclic or monocyclic analogs such as N-Boc-4-(aminomethyl)piperidine (MW ~214 g/mol) or N-Boc-pyrrolidine-3-methylamine possess 2–4 rotatable bonds between the amine functionalities, resulting in higher conformational entropy . Published X-ray crystallographic and docking studies with 2,8-diazaspiro[4.5]decane-based sEH inhibitors have demonstrated that the spirocyclic scaffold pre-organizes the two amino groups in a defined orientation that matches the spatial arrangement of key residues in the enzyme active site, reducing the entropic penalty upon binding relative to flexible analogs . Although direct binding affinity comparisons for the specific target compound are not available, class-level evidence from multiple 2,8-diazaspiro[4.5]decane inhibitor programs (GPIIb-IIIa, sEH, RIPK1, LATS1/2) consistently demonstrates that the spirocyclic scaffold confers nanomolar to sub-nanomolar target engagement .

Conformational restriction Spirocyclic scaffold Entropic binding advantage Drug design

Oxidation State Differentiation: 1-Methyl-2,8-diazaspiro[4.5]decane vs. 1-Oxo-2,8-diazaspiro[4.5]decane Analogs for Diversifiable Functionalization

The target compound features a fully reduced 1-methylpyrrolidine ring (amine form), distinguishing it from the 1-oxo analog tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7; C₁₃H₂₂N₂O₃; MW 254.33), which contains a lactam carbonyl at the pyrrolidine 1-position . The amine (target compound) vs. lactam (1-oxo analog) oxidation state difference fundamentally alters the reactivity profile: the free amine can undergo reductive amination, alkylation, sulfonylation, and urea formation, whereas the lactam carbonyl engages in nucleophilic addition, reduction, and enolate chemistry . In the chitin synthase inhibitor series, 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives showed IC₅₀ values ranging from 0.10 to 0.18 mM against chitin synthase, with the 1-oxo group being essential for activity; the corresponding reduced amine analogs would not recapitulate this activity profile . The choice between the 1-methyl amine and 1-oxo lactam building block is thus determined by the desired downstream functionalization chemistry.

Oxidation state differentiation Synthetic diversification Amide vs. amine functionality

Optimal Application Scenarios for tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate Based on Verified Evidence


Enantioselective Synthesis of TPH1 Inhibitor Intermediates for Pulmonary Arterial Hypertension Drug Discovery

The (S)- and (R)-enantiomers of the target compound serve as chirally pure building blocks for the preparation of spirocyclic TPH1 inhibitors, as disclosed in patent CN110177790B . The 1-methyl stereogenic center enables the installation of the correct absolute configuration at the pyrrolidine ring, which is essential for downstream TPH1 binding affinity. Published in vivo studies have demonstrated that TPH1 inhibitors built on the 2,8-diazaspiro[4.5]decane scaffold decrease serum, gut, and lung 5-HT levels in a dose-dependent manner and significantly reduce pulmonary arterial pressure in rat models . For medicinal chemistry teams pursuing TPH1 as a target for pulmonary arterial hypertension, the enantiomerically pure target compound is the requisite intermediate, as the non-methylated analog cannot provide the necessary stereochemical information.

Orthogonal Boc Protection Strategy for Regioselective Library Synthesis in Kinase Inhibitor Programs

The 8-Boc protection with a free pyrrolidine 2-NH in the target compound provides a single-point diversification handle for parallel library synthesis. This regiochemical arrangement has been exploited in 2,8-diazaspiro[4.5]decane-based inhibitor programs targeting RIPK1 kinase (lead compound IC₅₀ = 92 nM) and LATS1/2 kinases (lead compounds with Ki values of 0.053–0.063 nM) . In each program, the free pyrrolidine nitrogen serves as the primary site for structure–activity relationship (SAR) exploration via amide coupling, urea formation, or reductive amination. The 2-Boc regioisomer (CAS 336191-17-4) would instead expose the piperidine nitrogen for derivatization, yielding a different SAR vector. Procurement of the 8-Boc isomer is thus mandatory for programs that require functionalization at the pyrrolidine position.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design

The spirocyclic scaffold of the target compound, with zero rotatable bonds between the two heterocyclic rings, provides a rigid, three-dimensional fragment for FBDD campaigns . The conformational pre-organization reduces the entropic penalty upon protein binding, a property that has been validated in multiple 2,8-diazaspiro[4.5]decane-based inhibitor series . In the PROTAC (proteolysis-targeting chimera) field, related 2,8-diazaspiro[4.5]decane derivatives (e.g., CAS 236406-39-6, classified as a PROTAC linker) have been utilized as rigid linkers that maintain a defined distance and orientation between the target-binding and E3 ligase-binding moieties . The 1-methyl substituent on the target compound introduces additional steric bulk and chirality that can be exploited to modulate ternary complex formation geometry.

Lead Optimization: Lipophilicity Tuning via 1-Methyl Group for CNS Penetration Modulation

The 1-methyl group on the target compound (MW 254.37; estimated XLogP ~1.8–2.0) provides a calculated lipophilicity increment relative to the non-methylated analog (MW 240.34; XLogP ~1.5) . The parent 2,8-diazaspiro[4.5]decane core (MW 154.25) has a measured LogD₇.₄ of 0.2, indicating favorable CNS penetration potential for the unsubstituted scaffold . For CNS drug discovery programs targeting indications such as depression, anxiety, or neurodegenerative diseases, the 1-methyl analog offers an intermediate lipophilicity profile that may optimize blood–brain barrier partitioning while maintaining the conformational advantages of the spirocyclic core. The compound can be used as a late-stage intermediate that already contains the methyl substituent, avoiding the need for post-synthetic C–H functionalization at a sterically hindered spirocyclic position.

Quote Request

Request a Quote for tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.